molecular formula C3H5N3O B2695224 (E)-2-Cyano-N'-hydroxyethanimidamide CAS No. 4264-06-6

(E)-2-Cyano-N'-hydroxyethanimidamide

Cat. No. B2695224
CAS RN: 4264-06-6
M. Wt: 99.093
InChI Key: FEFZGUWAYDEBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Cyano-N'-hydroxyethanimidamide, also known as ECNHEA, is an organic compound with a wide range of applications in the fields of biochemistry, pharmacology, and biotechnology. It is a synthetic compound that is used in a variety of laboratory experiments and has been found to have a number of beneficial properties. This article will provide an overview of ECNHEA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Cyanogenic Glycosides Research

Cyanogenic glycosides (CNglcs) are derived from amino acids and include α-hydroxynitriles (cyanohydrins), stabilized by glucosylation. These compounds, similar in structure to (E)-2-Cyano-N'-hydroxyethanimidamide, have roles in plant defense and plasticity. Research shows their concentration is higher in young plants and under nonoptimal growth conditions. They are being engineered into crops for pest control and removed for food safety due to their cyanogenic nature (Gleadow & Møller, 2014).

Synthesis of Hydroxycarbonsauren and Amino-Alkoholen

Research into the hydrolysis and hydrierung of (R)-Cyanhydrine, related to (E)-2-Cyano-N'-hydroxyethanimidamide, leads to the synthesis of α-Hydroxycarbonsauren and 1-Amino-2-alkoholen. These are produced with high optical purity and can be hydrolyzed without racemization to yield α-hydroxy carboxylic acids (Ziegler, Hörsch & Effenberger, 1990).

Role in Cyanide Detoxification in Arthropods

A study identifies an enzyme in arthropods, derived from bacteria, that detoxifies plant-produced cyanide. The enzyme, related to cyanogenic compounds like (E)-2-Cyano-N'-hydroxyethanimidamide, helps arthropods thrive on cyanogenic plants by converting HCN to β-cyanoalanine (Wybouw et al., 2014).

Analysis of Cyanobacterial Toxins

Cylindrospermopsin (CYN), a cyanobacterial toxin, has been studied for its reaction with hydroxyl radicals. Similar to (E)-2-Cyano-N'-hydroxyethanimidamide, CYN is a guanidinium sulfated toxin and its degradation pathways are significant for water detoxification technologies (Song et al., 2012).

Photocatalytic Research

Studies on photocatalytic reactions, involving compounds like (E)-2-Cyano-N'-hydroxyethanimidamide, reveal that hydroxyl radicals play a key role in inactivating microorganisms like E. coli and MS-2 phage. This research is pivotal for understanding the biocidal action of photocatalytic reactions (Cho et al., 2005).

properties

IUPAC Name

2-cyano-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-2-1-3(5)6-7/h7H,1H2,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFZGUWAYDEBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C#N)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Cyano-N'-hydroxyethanimidamide

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